
6-Methyl-1,3-benzodioxole-5-carbaldehyde
Vue d'ensemble
Description
6-Methyl-1,3-benzodioxole-5-carbaldehyde is a chemical compound with the empirical formula C9H8O3 . It has a molecular weight of 164.16 . The compound appears as a light orange to yellow solid .
Molecular Structure Analysis
The molecular structure of 6-Methyl-1,3-benzodioxole-5-carbaldehyde can be represented by the SMILES stringO=C([H])C(C=C(OCO1)C1=C2)=C2C . The InChI representation is 1S/C9H8O3/c1-6-2-8-9(12-5-11-8)3-7(6)4-10/h2-4H,5H2,1H3 . Physical And Chemical Properties Analysis
6-Methyl-1,3-benzodioxole-5-carbaldehyde is a light orange to yellow solid . It has a molecular weight of 164.2 and a molecular formula of C9H8O3 . The compound should be stored at 0-8 °C .Applications De Recherche Scientifique
Application in Medicinal Chemistry
Scientific Field
This compound has been used in the field of Medicinal Chemistry .
Summary of the Application
A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These compounds were synthesized via a Pd-catalyzed C-N cross-coupling .
Methods of Application or Experimental Procedures
The synthesis of these compounds involved a Palladium (Pd) catalyzed C-N cross-coupling . This is a type of reaction that forms a bond between a carbon atom and a nitrogen atom, facilitated by a palladium catalyst.
Results or Outcomes
These newly synthesized compounds were evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . The specific results, including any quantitative data or statistical analyses, were not provided in the summary.
Use as a Building Block in Chemistry
Scientific Field
This compound is used in the field of Chemistry as a building block.
Summary of the Application
6-Methyl-1,3-benzodioxole-5-carbaldehyde is a chemical compound that can be used as a building block in the synthesis of various other compounds . It is often used in research and development laboratories.
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the particular synthesis being carried out. As a building block, 6-Methyl-1,3-benzodioxole-5-carbaldehyde can be used in a variety of chemical reactions.
Results or Outcomes
The results or outcomes would also depend on the specific synthesis being carried out. In general, the use of 6-Methyl-1,3-benzodioxole-5-carbaldehyde as a building block can enable the synthesis of a wide range of chemical compounds .
Safety And Hazards
Propriétés
IUPAC Name |
6-methyl-1,3-benzodioxole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-6-2-8-9(12-5-11-8)3-7(6)4-10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVMQFARCBZBRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C=O)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389836 | |
| Record name | 6-Methyl-2H-1,3-benzodioxole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-1,3-benzodioxole-5-carbaldehyde | |
CAS RN |
58343-54-7 | |
| Record name | 6-Methyl-2H-1,3-benzodioxole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

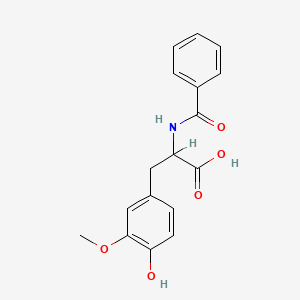
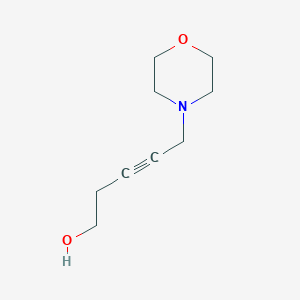
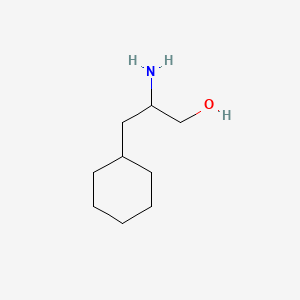


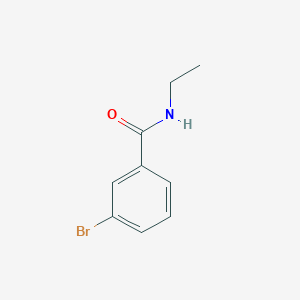
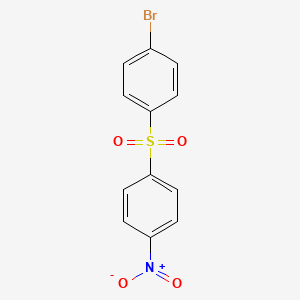
![1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one](/img/structure/B1274498.png)


![4-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B1274506.png)

![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid](/img/structure/B1274514.png)
